2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione
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Overview
Description
2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione is a complex organic compound that features a unique structure combining indene and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione typically involves the reaction of 1-phenyl-5-thioxo-4,5-dihydro-1H-tetrazole with trichloromethyl chloroformate in ethyl acetate in the presence of triethylamine . The structure of the resulting compound is confirmed using techniques such as 13C-NMR spectrometry and single-crystal X-ray analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethyl acetate, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with antibacterial, anticancer, and anti-inflammatory properties
Materials Science: Its ability to form coordination polymers and frameworks can be exploited in the development of new materials with specific properties, such as luminescence or adsorption capacity.
Biological Studies: The compound can be used in studies involving enzyme interactions and receptor binding due to its tetrazole moiety, which is known for its bioisosteric properties.
Mechanism of Action
The mechanism of action of 2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The tetrazole moiety can engage in non-covalent interactions with enzymes and receptors, influencing biological pathways and processes . These interactions can lead to a range of biological effects, such as inhibition of bacterial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-5-thioxo-4,5-dihydro-1H-tetrazole: A precursor in the synthesis of the target compound.
Biphenyl Tetrazole Derivatives: Known for their applications in medicinal chemistry, particularly in the treatment of hypertension.
Tetrazole-Based Coordination Polymers: Used in materials science for their unique structural properties.
Uniqueness
2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione stands out due to its combination of indene and tetrazole moieties, which confer unique chemical and biological properties
Properties
CAS No. |
397242-61-4 |
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Molecular Formula |
C23H14N8O2S2 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
2,2-bis[(1-phenyltetrazol-5-yl)sulfanyl]indene-1,3-dione |
InChI |
InChI=1S/C23H14N8O2S2/c32-19-17-13-7-8-14-18(17)20(33)23(19,34-21-24-26-28-30(21)15-9-3-1-4-10-15)35-22-25-27-29-31(22)16-11-5-2-6-12-16/h1-14H |
InChI Key |
OQHKDVYNFULTNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3(C(=O)C4=CC=CC=C4C3=O)SC5=NN=NN5C6=CC=CC=C6 |
Origin of Product |
United States |
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